Etiocholanedione
Description
Nomenclature and Stereochemical Considerations in Androstane (B1237026) Biochemistry
Etiocholanedione is systematically identified by several names and possesses specific stereochemical characteristics within the androstane framework. The androstane structure, a tetracyclic system comprising four fused rings (three cyclohexane (B81311) and one cyclopentane), serves as the fundamental skeleton for a vast array of steroid hormones iiab.me. The nomenclature of this compound precisely defines its structural features, including the orientation of substituents and the presence of functional groups.
The compound is known by various synonyms, including 5β-androstane-3,17-dione, 5β-androstanedione, and etiocholane-3,17-dione drugbank.comontosight.aiwikipedia.org. Its chemical formula is C19H28O2, with an average molecular weight of approximately 288.42 g/mol drugbank.comhmdb.canaturalproducts.net. The designation "5β" is critical, indicating the stereochemical configuration at carbon 5. This signifies that the hydrogen atom at this position is oriented in the β (beta) configuration, projecting above the plane of the steroid ring system. This stereochemical detail distinguishes this compound from its 5α epimer, androstanedione (B1670583) (5α-androstanedione), which has a different three-dimensional structure and potentially altered biological properties wikipedia.org. This compound features ketone groups at the 3 and 17 positions of the androstane nucleus ontosight.ai.
| Common Name | Synonyms | Chemical Formula | Molecular Weight ( g/mol ) |
| This compound | 5β-androstane-3,17-dione, 5β-androstanedione, Etiocholane-3,17-dione | C19H28O2 | 288.4244 |
Historical Context of this compound Research in Steroid Metabolism
Research into this compound has evolved alongside the broader study of steroid metabolism. It is recognized as a naturally occurring and endogenous metabolite derived from the catabolism of major androgenic hormones, including testosterone (B1683101), dihydrotestosterone (B1667394) (DHT), dehydroepiandrosterone (B1670201) (DHEA), and androstenedione (B190577) wikipedia.org. The metabolic transformation of testosterone into this compound involves a series of enzymatic steps, notably the 5β-reduction of the A ring by 5β-reductase, followed by oxidation at the C-17 and C-3 positions ontosight.aibiologists.com.
Early investigations into steroid metabolism during embryonic development highlighted the prevalence of 5β-reduction pathways for testosterone in avian species biologists.com. This compound has been identified and isolated from human urine samples from both healthy individuals and those with various medical conditions, underscoring its presence in biological fluids hmdb.ca. The compound has also been a subject of interest in studies concerning metabolic disorders; for instance, it was investigated for its potential effects on weight loss in animal models and in a human clinical study conducted in 1993 wikipedia.orgnih.gov. Furthermore, its role in altered androgen metabolism has been implicated in conditions such as hepatocellular carcinoma and congenital adrenal hyperplasia, where it has been identified as a metabolite of 17α-hydroxyprogesterone hmdb.ca. Interestingly, microbial contamination, particularly by human axillary bacteria, has also been shown to produce this compound from testosterone, indicating potential exogenous influences on its levels hmdb.ca.
Classification as a C19 Ketosteroid Metabolite
This compound is firmly classified within the steroid family, specifically as a C19 ketosteroid metabolite. Steroids are broadly categorized based on their carbon number and structural modifications. As a C19 steroid, it originates from androgens, which are characterized by 19 carbon atoms and are instrumental in the development and maintenance of male secondary sexual characteristics drugbank.comontosight.ainaturalproducts.netfoodb.ca.
Its classification as a ketosteroid denotes the presence of ketone functional groups within its structure, specifically at the C-3 and C-17 positions ontosight.aihmdb.ca. This compound is a product of the metabolic breakdown (catabolism) of androgens, making it a key metabolite in the pathways that process these hormones wikipedia.orghmdb.ca. It represents a 5β-reduced form, distinguishing it from the 5α-reduced metabolites and other androstane derivatives wikipedia.org. This reduction at the C-5 position significantly alters the three-dimensional shape of the steroid nucleus, influencing its biological interactions .
| Category | Classification |
| Primary Classification | C19 Steroid |
| Functional Groups | Ketosteroid (3-keto, 17-keto) |
| Metabolic Origin | Metabolite of Androgens (Testosterone, DHEA, etc.) |
| Stereochemical Feature | 5β-reduced Androstane |
| Relationship to Androstanedione | C5 Epimer of 5α-androstanedione |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5R,8R,9S,10S,13S,14S)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12,14-16H,3-11H2,1-2H3/t12-,14+,15+,16+,18+,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJWOBJTTGJROA-QJISAEMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10153778 | |
| Record name | Etiocholanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10153778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Etiocholanedione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003769 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1229-12-5 | |
| Record name | (5β)-Androstane-3,17-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1229-12-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Etiocholanedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001229125 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Etiocholanedione | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07375 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Etiocholanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10153778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETIOCHOLANEDIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/213MVW2TZD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Etiocholanedione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003769 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Endogenous Origin and Metabolic Pathways of Etiocholanedione
Androgen Catabolism as a Primary Source
The major endogenous source of etiocholanedione is the metabolic breakdown of androgens, including testosterone (B1683101), androstenedione (B190577), dihydrotestosterone (B1667394) (DHT), and dehydroepiandrosterone (B1670201) (DHEA) wikipedia.orghmdb.ca. This catabolic process involves modifications at various positions of the steroid nucleus, with the reduction of the double bond at the C4-C5 position being a critical step leading to 5β-reduced metabolites like this compound.
Testosterone and androstenedione are significant precursors for this compound formation. The enzyme 3-oxo-5β-steroid 4-dehydrogenase (also known as Δ4-3-ketosteroid 5β-reductase) plays a crucial role by catalyzing the reduction of the Δ4-3-keto structure in androstenedione and testosterone, leading to the formation of 5β-reduced metabolites alpinereturnit.cabioregistry.iohmdb.ca. Specifically, androstenedione is directly converted to this compound by this enzyme alpinereturnit.cabioregistry.iohmdb.ca. Studies have shown that administration of androstenedione leads to increased excretion rates of etiocholanolone (B196237), a related 5β-metabolite, indicating the pathway's activity nih.gov. Testosterone also undergoes 5β-reduction, contributing to the pool of etiocholane steroids, which can include this compound as a product acpjournals.orgnih.govwpmucdn.com.
Dihydrotestosterone (DHT) and dehydroepiandrosterone (DHEA) also serve as precursors in the metabolic pathways leading to this compound. This compound is recognized as an endogenous metabolite of these androgens wikipedia.org. While the direct enzymatic conversion steps from DHT and DHEA to this compound are less detailed in the provided literature compared to testosterone and androstenedione, their role as upstream androgenic hormones places them within the metabolic cascade that ultimately yields this compound wikipedia.orghmdb.caacpjournals.orgncats.io. DHEA, in particular, is noted as a natural metabolite that can lead to this compound, possessing antiobesity activity ncats.io.
Conversion from Testosterone and Androstenedione
Metabolism of 17α-Hydroxyprogesterone to this compound
17α-Hydroxyprogesterone, a key intermediate in the biosynthesis of steroid hormones, can also be metabolized to this compound. Evidence suggests that this conversion occurs, particularly in certain clinical conditions. For instance, this compound has been identified as a metabolite of 17α-hydroxyprogesterone in some individuals with congenital adrenal hyperplasia hmdb.cancats.io. The enzyme 3-oxo-5β-steroid 4-dehydrogenase is also capable of reducing 17α-hydroxyprogesterone to its 5β-reduced metabolites bioregistry.iohmdb.ca.
Position of this compound in Steroidogenic Cascades
This compound is positioned as a terminal catabolite within the broader steroidogenic pathways, rather than an active intermediate in the synthesis of functional steroid hormones. Unlike its precursors such as testosterone or androstenedione, this compound is considered biologically inactive in terms of androgenicity and cannot be further converted into potent androgens or estrogens wikipedia.org. Its formation represents a step towards the inactivation and eventual excretion of steroid hormones.
This compound as a 5β-Metabolite in Comparative Steroid Biochemistry
The defining characteristic of this compound in comparative steroid biochemistry is its 5β-configuration, distinguishing it from its 5α-epimer, androstanedione (B1670583) wikipedia.orgwikipedia.org. This stereochemical difference arises from the action of specific enzymes, such as 5β-reductases, which reduce the double bond in the A-ring of steroid precursors alpinereturnit.cahmdb.canih.gov. This 5β reduction results in a cis-fusion of the A and B rings, a configuration that generally leads to reduced biological activity compared to the trans-fusion found in 5α-reduced steroids acpjournals.orgnih.govwpmucdn.com. The 5β-reduced metabolites, including etiocholanolone (a closely related compound), are noted for distinct biological activities, such as pyrogenicity, which are not shared by their 5α counterparts acpjournals.orgwikipedia.org.
Metabolic Pathways Leading to this compound
| Precursor Steroid | Key Enzyme/Pathway Involved | Product (this compound) | Reference(s) |
| Androstenedione | 3-oxo-5β-steroid 4-dehydrogenase (5β-reductase) | This compound | alpinereturnit.cabioregistry.iohmdb.ca |
| Testosterone | 5β-reductase activity | This compound | acpjournals.orgnih.govwpmucdn.com |
| Testosterone | 3-oxo-5β-steroid 4-dehydrogenase (5β-reductase) | This compound | alpinereturnit.cabioregistry.iohmdb.ca |
| Dehydroepiandrosterone (DHEA) | Androgen catabolism | This compound | wikipedia.orgacpjournals.orgncats.io |
| Dihydrotestosterone (DHT) | Androgen catabolism | This compound | wikipedia.orgacpjournals.org |
| 17α-Hydroxyprogesterone | 3-oxo-5β-steroid 4-dehydrogenase (5β-reductase) | This compound | hmdb.cabioregistry.iohmdb.cancats.io |
Note: While etiocholanolone (3α-hydroxy-5β-androstan-17-one) is a distinct compound, it is often discussed alongside this compound due to its shared 5β-configuration and its derivation from similar precursors like testosterone wikipedia.orghmdb.canih.gov.
Compound List:
Androstanedione
Androstenedione
Dehydroepiandrosterone (DHEA)
Dihydrotestosterone (DHT)
this compound
Etiocholanolone
17α-Hydroxyprogesterone
Testosterone
Enzymology of Etiocholanedione Biosynthesis and Interconversion
Role of 5β-Reductase in Androgen Metabolism to 5β-Androstanes
The initial step in the formation of 5β-androstanes, including precursors to etiocholanedione, involves the reduction of the Δ⁴ double bond in the A-ring of androgens like testosterone (B1683101). This reaction is catalyzed by steroid 5β-reductase, also known as aldo-keto reductase family 1 member D1 (AKR1D1) nih.govnih.govuniroma1.it. This enzymatic activity is particularly significant in the liver uniroma1.it. The 5β-reduction pathway leads to the formation of 5β-dihydrotestosterone (5β-DHT) from testosterone. Unlike the 5α-reduction pathway, which produces the potent androgen 5α-dihydrotestosterone (5α-DHT), the 5β-reduction generally leads to metabolites with reduced or no androgenic activity nih.govnih.gov. This pathway is considered a major route for the inactivation and clearance of steroid hormones nih.gov. While less prevalent in mammals compared to avian species for testosterone metabolism, 5β-reductase activity is essential for steroid hormone inactivation and clearance, and also plays a role in bile acid biosynthesis nih.gov.
Involvement of 17β-Hydroxysteroid Dehydrogenases in this compound Formation
Following the 5β-reduction of androgens, further enzymatic modifications occur. 17β-Hydroxysteroid dehydrogenases (17β-HSDs) are a family of enzymes critical for interconverting androgens and estrogens by catalyzing the oxidation or reduction of the hydroxyl group at the C-17 position nih.govwikipedia.org. Specifically, 17β-HSDs can oxidize the 17β-hydroxyl group of 5β-reduced androgens to a ketone, contributing to the formation of this compound. For instance, the metabolism of testosterone can proceed through 5β-reduction to 5β-DHT, which can then be acted upon by 17β-HSDs to form this compound nih.govuniroma1.itbiologists.com. Research indicates that various isoforms of 17β-HSDs are involved in steroid hormone metabolism, including the conversion of androstenedione (B190577) to testosterone or estrone (B1671321) wikipedia.orgbioregistry.io. The specific contribution of different 17β-HSD isoforms to this compound formation from various precursors is an area of ongoing investigation.
Contribution of 3α-Hydroxysteroid Dehydrogenases to Etiocholanolone-Etiocholanedione Interconversions
The interconversion between this compound and etiocholanolone (B196237) involves 3α-hydroxysteroid dehydrogenases (3α-HSDs). Etiocholanolone (5β-androstane-3α-ol-17-one) is a metabolite that can be formed from this compound. Conversely, etiocholanolone can be oxidized back to this compound by 3α-HSD activity hmdb.casmpdb.ca. These enzymes are part of the aldo-keto reductase (AKR) superfamily, specifically the AKR1C group nih.govresearchgate.netnih.gov. For example, AKR1C4 is implicated in the conversion of this compound to etiocholanolone smpdb.ca. Research has shown that human cytosolic 3α-hydroxysteroid dehydrogenases within the AKR superfamily also exhibit significant 3β-hydroxysteroid dehydrogenase activity, catalyzing the reduction of dihydrotestosterone (B1667394) (DHT) into both 3α-diol and 3β-diol nih.gov. The specific roles of AKR1C isoforms in the interconversion between this compound and etiocholanolone highlight the dynamic nature of steroid metabolism.
Specificities of Aldo-keto Reductase Family Members in Steroid Metabolism Related to this compound
The aldo-keto reductase (AKR) superfamily is a diverse group of enzymes involved in the reduction of carbonyl compounds, including steroids nih.govnih.gov. Several members of this superfamily are directly involved in the metabolism of steroids related to this compound. As mentioned, AKR1D1 (5β-steroid reductase) is responsible for the 5β-reduction of Δ⁴-3-ketosteroids like testosterone uniroma1.it. The AKR1C subfamily, particularly AKR1C1-AKR1C4, plays a crucial role in the subsequent reduction of the 3-keto group in 5β-reduced steroids nih.govresearchgate.net. For instance, AKR1C4 has been identified as catalyzing the conversion of this compound to etiocholanolone smpdb.ca. These enzymes exhibit varying substrate specificities and catalytic efficiencies, influencing the precise metabolic fates of androgens and their derivatives nih.govresearchgate.netnih.gov.
Biological Activities and Mechanisms of Etiocholanedione in Experimental Systems
Neurosteroid Modulatory Actions
Etiocholanedione is a neurosteroid that has been shown to exert modulatory effects on specific ligand-gated ion channels in the central nervous system. caymanchem.commedkoo.comhodoodo.com Research has focused on its interaction with inhibitory glycine (B1666218) and γ-aminobutyric acid (GABA) receptors, which are crucial for mediating fast synaptic and tonic extrasynaptic inhibition. frontiersin.org
Studies utilizing the patch-clamp technique on isolated pyramidal neurons from the rat hippocampus have demonstrated that this compound is a potent and selective inhibitor of glycine-induced chloride currents (IGly). frontiersin.orgnih.gov When applied to these neurons, this compound was found to strongly inhibit IGly. nih.govuochb.cz The mechanism of this inhibition involves two distinct actions: it accelerates the desensitization of the glycine receptor (GlyR) and decreases the peak amplitude of the current. nih.gov The threshold concentration for observing these effects on IGly was found to be 0.1 μM. frontiersin.orgnih.gov Specifically, at a concentration of 50 µM, this compound effectively inhibits these currents. caymanchem.com This inhibitory action on GlyRs highlights its potential as a selective modulator in the central nervous system. nih.govuochb.cz
In contrast to its pronounced effect on glycine receptors, this compound shows a significant lack of activity at GABAA receptors. nih.govuochb.cz Experiments measuring GABA-induced chloride currents (IGABA) in isolated rat cerebellar Purkinje cells revealed that this compound did not modulate IGABA at concentrations up to 50 μM. frontiersin.orgnih.govresearchgate.net This finding is significant because many neurosteroids modulate both GlyR and GABAAR. frontiersin.org The inability of this compound to alter IGABA, while strongly inhibiting IGly, establishes it as a rare selective modulator of the glycine receptor. nih.govuochb.cz This selectivity distinguishes it from other neurosteroids that affect a broader range of receptors. nih.gov
| Compound | Target Receptor | Experimental Model | Observed Effect | Effective Concentration |
|---|---|---|---|---|
| This compound | Glycine Receptor (GlyR) | Isolated rat hippocampal pyramidal neurons | Strong inhibition of IGly (accelerated desensitization, decreased peak amplitude) | Threshold: 0.1 μM; Significant Inhibition: 50 μM |
| This compound | GABAA Receptor (GABAAR) | Isolated rat cerebellar Purkinje cells | No modulation of IGABA | Up to 50 μM |
The selective inhibition of glycine receptors by this compound is rooted in its specific chemical structure. A study comparing nine different androstane (B1237026) and androstene neurosteroids revealed key structural determinants for receptor interaction. nih.gov this compound possesses a 5β-androstane skeleton with ketone groups at the C-3 and C-17 positions. hmdb.ca The research indicated that neurosteroids like this compound, testosterone (B1683101), epitestosterone, and dihydroandrostenedione, which did not modulate IGABA, could be identified as selective modulators of IGly. frontiersin.orgnih.gov This suggests that the specific stereochemistry and the nature of substituents at positions C-3, C-5, and C-17 are critical for determining the selectivity between GlyR and GABAAR. nih.gov The study highlighted that while all nine tested neurosteroids inhibited IGly, only a few significantly affected IGABA, underscoring the unique structural properties of this compound that favor selective interaction with the glycine receptor. nih.gov
Modulation of GABA-induced Chloride Currents (IGABA)
Hematopoietic Stimulation Properties
Beyond its neuroactive profile, certain metabolites of this compound have been identified for their potent effects on the hematopoietic system, particularly in the stimulation of red blood cell production.
The metabolite etiocholanolone (B196237), which is derived from the metabolism of androgens like testosterone, has been shown to be a potent stimulator of erythropoiesis (the production of red blood cells) in both mammalian and avian experimental models. nih.gov This stimulation is understood to occur through a mechanism that is independent of the hormone erythropoietin. nih.gov Instead, etiocholanolone is thought to act directly on early blood cell progenitors to induce their differentiation. nih.govbiologists.com Studies in early chicken embryos have shown that 5β-reduced steroids, such as etiocholanolone, can directly induce the formation of heme and hemoglobin in erythroid cells. biologists.com The conversion of androgens to etiocholanolone within an organism may therefore serve as a biological pathway to stimulate red blood cell production. nih.gov
The hematopoietic activity of etiocholanolone is critically dependent on its molecular stereochemistry, specifically the 5β-configuration of its steroid nucleus. nih.gov Research has consistently shown that several 5β-androgens and 5β-pregnanes are effective stimulators of erythropoiesis. nih.gov In stark contrast, their corresponding 5α-epimers—molecules with the same chemical formula but a different spatial arrangement at the C-5 position—are significantly less potent in this regard. nih.gov This demonstrates that the 5β-orientation is a crucial structural requirement for the molecule to effectively interact with the biological targets that initiate the cascade of events leading to increased red blood cell production.
| Metabolite | Biological Activity | Mechanism | Key Structural Feature |
|---|---|---|---|
| Etiocholanolone | Stimulation of Erythropoiesis | Direct action on early blood cell progenitors; Erythropoietin-independent | 5β-configuration |
Erythropoiesis Induction in Experimental Models
Influence on Specific Protein and Enzyme Synthesis
The interaction of this compound with cellular machinery extends to the regulation of protein and enzyme synthesis, with notable effects on porphyrin production and the activity of steroidogenic enzymes.
Research has demonstrated that certain 5β-steroids, including this compound's precursor etiocholanolone, can induce the synthesis of porphyrins in liver cell cultures. nih.gov This induction is linked to the stimulation of δ-aminolevulinate synthase, a key enzyme in the heme synthesis pathway. biologists.com While direct studies on this compound are less common, the known effects of related 5β-metabolites suggest a potential role in modulating this pathway. The process involves the conversion of precursors into porphyrins, which are essential for the formation of heme, a critical component of hemoglobin and various enzymes. nih.gov The induction of porphyrin synthesis by these steroids highlights a significant interaction between steroid metabolism and heme production within hepatic cells. avma.org
Table 1: Steroids and their Effects on Porphyrin Synthesis in Liver Cells
| Steroid/Compound | Effect on Porphyrin Synthesis | Reference |
|---|---|---|
| Etiocholanolone | Induces synthesis | nih.gov |
| Glucocorticoids | Pharmacological effects on synthesis | nih.gov |
| Heme | Involved in biosynthesis | nih.govnih.gov |
| Dipyridyl | Stimulates biosynthesis |
This compound is a product of the metabolic breakdown of androgens, a process mediated by a series of steroidogenic enzymes. hmdb.ca Its formation from androstenedione (B190577) is a key step in androgen catabolism. bioregistry.io The balance between the production and clearance of such metabolites is crucial for maintaining hormonal homeostasis. While this compound itself is not known to be converted back into active androgens or estrogens, its presence and concentration can reflect the activity of upstream enzymes in the steroidogenic pathways. wikipedia.org For instance, the conversion of testosterone to androstenedione, and subsequently to this compound, involves enzymes whose activity can be influenced by various physiological and pathological conditions. bioregistry.io
Induction of Porphyrin Synthesis in Liver Cell Cultures
Metabolic Consequences in Model Systems
The influence of this compound extends to fundamental cellular metabolic processes, including the balance of key coenzymes and the metabolism of lipids and amino acids.
The conversion of etiocholanolone to this compound is a reaction that involves the coenzyme nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), which is reduced to NADH. hmdb.ca This process directly links steroid metabolism to the cellular NAD+/NADH ratio, a critical determinant of the cellular redox state and energy homeostasis. nih.gov The NAD+/NADH balance is fundamental for the progression of glycolysis and the tricarboxylic acid (TCA) cycle, which are central to cellular energy production. nih.gov Alterations in the levels of steroid metabolites like this compound could, therefore, have downstream effects on these core metabolic pathways by influencing the availability of NAD+. nih.govresearchgate.net
Metabolomic studies in various contexts have pointed to a connection between this compound and broader metabolic disturbances, including those affecting lipid and amino acid metabolism. researchgate.netresearchgate.net In studies of alcoholic liver disease, for example, changes in the levels of this compound were observed alongside disruptions in fatty acid and amino acid pathways. researchgate.netresearchgate.net These findings suggest that the metabolic pathways involving this compound are intertwined with larger metabolic networks. nih.govfrontiersin.org Altered steroid metabolism, as reflected by changes in this compound levels, may be a component of the metabolic dysregulation seen in certain disease states. nih.govfrontiersin.org
Table 2: Metabolic Pathways Associated with this compound
| Metabolic Pathway | Associated Findings | Reference |
|---|---|---|
| Lipid Metabolism | Altered in conditions with changed this compound levels. | researchgate.netresearchgate.net |
| Amino Acid Metabolism | Disturbance noted in conjunction with this compound variations. | researchgate.netresearchgate.net |
| Steroid Hormone Biosynthesis | This compound is a key metabolite in this pathway. | nih.gov |
Impact on NAD+/NADH Homeostasis in Cellular Metabolism
Role in Embryonic Development in Avian Models
In avian species, maternal androgens deposited in the egg yolk are known to influence offspring development. nih.gov Studies on European starling and black-headed gull embryos have revealed that testosterone is rapidly metabolized to other compounds, with etiocholanolone being a prominent metabolite. biologists.comnih.gov This metabolite can then be further converted to this compound. Research indicates that while testosterone and androstenedione can affect traits like embryonic heart rate and bill length, etiocholanolone does not replicate these specific effects. nih.gov Instead, etiocholanolone treatment has been associated with decreased tarsus length and brain mass in black-headed gull embryos. nih.gov This suggests that the embryonic metabolism of maternal androgens into metabolites like etiocholanolone, and by extension this compound, can lead to a diversification of the functional effects of these maternal hormones on development. nih.gov The rapid conversion of testosterone also suggests that the metabolites themselves, rather than just the primary androgens, may be responsible for some of the observed phenotypic variations in offspring. nih.gov
Analytical Methodologies for Etiocholanedione Research
Chromatographic Techniques for Isolation and Quantification
Chromatographic methods are foundational for separating etiocholanedione from other compounds in a sample, enabling its subsequent identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) for Steroid Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique widely used for the analysis of volatile and semi-volatile compounds, including steroids like this compound. It excels in steroid profiling due to its high separation efficiency and sensitive detection capabilities. GC-MS allows for the identification of this compound based on its retention time and characteristic mass spectrum, which can be compared against spectral databases hmdb.cafoodb.ca. Studies have utilized GC-MS for analyzing this compound in various contexts, including bacterial metabolism of steroids and general metabolomic analyses hmdb.caavma.orgnih.govutah.edu. The technique is particularly useful for non-derivatized steroid analysis, providing molecular formula and fragmentation patterns that aid in structural elucidation foodb.ca.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has become a cornerstone in metabolomics and steroid analysis, offering high sensitivity and specificity for quantifying this compound and its metabolites in complex biological samples such as plasma, urine, and fecal extracts hmdb.cabiologists.complos.orgmdpi.complos.orgfrontiersin.org. LC-MS/MS allows for the separation of isobaric compounds and the precise detection of target analytes through multiple reaction monitoring (MRM), which enhances specificity and reduces matrix interference biologists.complos.orgmdpi.complos.org. This technique is instrumental in identifying this compound as a metabolite in various biological pathways, including androgen catabolism and steroid hormone biosynthesis hmdb.caplos.orgplos.orgnih.gov. Its application extends to untargeted metabolomic studies, providing a broad overview of metabolic profiles where this compound may be identified among numerous other compounds mdpi.complos.orgfrontiersin.orgnih.gov.
High-Performance Liquid Chromatography (HPLC) in Metabolite Analysis
High-Performance Liquid Chromatography (HPLC) is frequently employed for the separation and quantification of steroid metabolites, including this compound, often in conjunction with UV detection or as a front-end separation for mass spectrometry regulations.govnih.govoup.combertin-bioreagent.com. HPLC methods are critical for isolating specific steroid fractions from complex mixtures, facilitating further analysis or direct quantification nih.govoup.com. For instance, reverse-phase HPLC has been used to separate steroid hormones and metabolites prior to enzyme immunoassays (EIAs) oup.com. Its role in metabolite analysis is underscored by its use in studies investigating the metabolic fate of other steroids, where this compound might be identified as a product nih.gov. HPLC also plays a role in quality control and purity assessment of synthesized this compound .
Thin-Layer Chromatography (TLC) in Metabolic Studies
Thin-Layer Chromatography (TLC) remains a valuable, albeit less sensitive than LC-MS/MS or GC-MS, technique for the qualitative analysis and metabolic tracking of steroids like this compound avma.orgregulations.govnih.govregulations.gov. TLC is often used in conjunction with radioactive labeling to visualize and identify metabolites by comparing their migration patterns with authentic standards avma.orgnih.govregulations.gov. For example, TLC has been employed to analyze the transformation of testosterone (B1683101), identifying this compound as a potential metabolite nih.gov. It has also been used in studies of steroid metabolism by bacteria and in broader metabolic investigations avma.orgregulations.govregulations.gov.
Isotopic Labeling Techniques for Metabolic Tracing
Isotopic labeling is a powerful strategy for tracing the metabolic pathways of this compound and its precursors. The use of isotopically labeled compounds, such as those containing ¹³C, ¹⁴C, or deuterium (B1214612) (D₂), allows researchers to follow the molecule's journey through biological systems with high precision regulations.govoup.com. For example, ¹⁴C-labeled steroids have been used in metabolic studies to track the transformation of testosterone, with this compound identified as a product nih.govregulations.gov. Similarly, D₂-labeled etiocholanolone (B196237) has been administered to trace the excretion and metabolism of related steroids, with this compound being isolated and quantified oup.com. ¹³C-labeled analogs can also be employed to resolve ambiguities in spectral data and trace unexpected peaks, aiding in purity reassessment and structural validation .
Spectroscopic Methods in Structural Characterization (excluding basic identification data)
Beyond basic identification, spectroscopic methods provide detailed structural information about this compound, confirming its molecular architecture and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹H NMR and ¹³C NMR, is critical for confirming the presence and position of specific functional groups and structural features. For this compound, NMR can confirm the characteristic signals of the C13 ethyl group, distinguishing it from methyl-substituted analogs. ¹H NMR typically shows signals for the ethyl group's methyl and methylene (B1212753) protons, while ¹³C NMR can identify the carbon atoms of the ethyl substituent . This detailed spectral information is essential for validating the structure of synthesized compounds and differentiating them from isomers or impurities.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. For this compound, strong absorption bands in the region of ~1700 cm⁻¹ are indicative of the carbonyl (C=O) stretching vibrations associated with the ketone groups at positions 3 and 17 of the steroid nucleus . This provides direct evidence for the diketone structure.
Mass Spectrometry (MS) for Structural Elucidation: While MS is used for identification, its fragmentation patterns provide deeper structural insights. High-resolution MS can determine the exact mass and molecular formula (C₁₉H₂₈O₂), confirming the elemental composition . Tandem mass spectrometry (MS/MS) provides fragmentation data that can be used to deduce structural features, such as the arrangement of rings and substituents, aiding in the confirmation of the 5β configuration and the positions of the ketone groups hmdb.ca. Comparative analysis of MS/MS spectra with predicted or library data is a standard practice for structural verification hmdb.ca.
Compound List
Quantitative Approaches in Metabolomic Profiling
Quantitative metabolomic profiling plays a crucial role in understanding the role of this compound, a steroid metabolite derived from the catabolism of androgens, within complex biological systems. Metabolomics aims to comprehensively measure the dynamic range of small molecules, including steroids like this compound, in biological samples such as serum, plasma, and urine. The precise quantification of this compound is essential for identifying biomarkers associated with various physiological states and disease conditions, thereby offering insights into metabolic pathways and potential therapeutic targets.
Analytical Techniques for this compound Quantification
The accurate and sensitive detection of this compound in metabolomic studies typically relies on advanced separation and detection techniques, primarily mass spectrometry (MS) coupled with chromatography.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is widely employed due to its high sensitivity, specificity, and ability to analyze a broad spectrum of metabolites, including steroids, in complex biological matrices biologists.commdpi.com. LC-MS/MS allows for the separation of this compound from other compounds based on their physicochemical properties before detection and quantification by mass spectrometry. Studies investigating steroid hormone biosynthesis pathways often utilize LC-MS/MS for profiling and quantifying various steroid metabolites, including this compound mdpi.com.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful analytical tool for steroid analysis. While often requiring derivatization for less volatile compounds like steroids, GC-MS offers excellent separation capabilities and sensitivity for detecting and quantifying this compound hmdb.caamazonaws.com. This method is valuable for identifying and quantifying a wide array of metabolites, contributing to comprehensive metabolomic datasets.
Research Findings in Metabolomic Profiling
Quantitative metabolomic studies have begun to elucidate the role of this compound in various disease contexts. These studies often involve untargeted metabolomics to identify a wide range of metabolites, followed by targeted analysis for specific compounds of interest.
In the context of Alcoholic Liver Disease (ALD), metabolomic profiling of serum samples revealed significant alterations in steroid and hormone metabolism. Specifically, this compound was found to be significantly decreased in patients with ascites compared to those without nih.govresearchgate.net. This reduction suggests a potential disruption in androgen metabolism pathways associated with the progression of liver disease.
Data analysis in these metabolomic studies often employs software packages such as MetaboAnalyst to process and interpret the complex datasets generated by LC-MS or GC-MS platforms mdpi.comnih.gov.
Summary of Quantitative Metabolomic Findings for this compound
The following table summarizes key research findings related to the quantitative metabolomic profiling of this compound, highlighting the analytical approaches and observed trends in different disease states.
| Study Context | Biological Sample | Analytical Technique | Observed Change in this compound | Key Reference(s) |
| Alcoholic Liver Disease (ALD) with Ascites | Serum | LC-MS/MS | Significantly Decreased | nih.govresearchgate.net |
| Type 2 Diabetes Mellitus (T2DM) Post-Exercise | Serum | LC-MS/MS | Decreased | plos.orgplos.org |
| Steroid Hormone Biosynthesis Pathway Profiling | Various | LC-MS/MS, GC-MS/MS | Not specified (general pathway analysis) | mdpi.comamazonaws.com |
Note: While this compound is identified in metabolomic studies, precise numerical quantification data (e.g., specific concentration values) for this compound itself was not detailed in the provided snippets for direct tabulation. The table reflects the qualitative direction of changes and the methodologies employed.
Compound List:
11-Dehydrocorticosterone
17α-estradiol
17α,20α-Dihydroxycholesterol
17a,21-Dihydroxy-5b-pregnane-3,11,20-trione
18-Hydroxycorticosterone
19-Norepiandrosterone
20a,22b-Dihydroxycholesterol
25-hydroxycholesterol (B127956)
4,6-androstadien-3,17-dione
4,6-androstadien-17β-ol-3-one
4-estrene-3,17-dione
5α-androstane-3α,17α-diol
5α-androstane-3α,17β-diol
5α-androstane-3β,17α-diol
5α-estrane-3β,17β–diol
5β-dihydrotestosterone
5β-reduced isomer of androsterone (Etiocholanolone)
Androstanedione
Androsterone
Arachidonic acid
Arginine
Bilirubin IX-alpha
Boldione
Campylobacter (Genus)
CE (18:0) (Cholesteryl ester 18:0)
Chenodeoxycholic acid
Cholesterol
Corticosterone
Creatine
D-proline
Dehydroepiandrosterone
Escherichia-Shigella (Genus)
this compound
Etiocholanolone
Faecalibacterium (Genus)
Flavonifractor (Genus)
Fructose
Gamma-aminobutyric acid
Galactose
Glutamic acid
Glycocholic acid
Hippuric acid
Indoxyl sulfate (B86663)
Kepone (Chlordecone)
Linoleic acid
L-4-hydroxyglutamate semialdehyde
L-proline
Mannose
N1-acetylspermine
Nandrolone
Progesterone
Proline
Ruminococcaceae UCG-005 (Genus)
S-adenosylmethioninamine
Testosterone
Testosterone glucuronide
Valine
α-linolenic acid
Research Perspectives and Future Directions
Etiocholanedione as a Biomarker in Research on Metabolic Alterations
This compound, a metabolite of androgen catabolism, has emerged as a significant biomarker in the investigation of various metabolic alterations. hmdb.ca Its levels in biological fluids can reflect underlying dysregulation in steroid hormone metabolism, which is often associated with metabolic disorders.
Research has identified this compound as a metabolite in altered androgen metabolism that may lead to impaired hormone responsiveness in hepatocellular carcinoma. hmdb.ca Furthermore, it is recognized as a metabolite of 17alpha-hydroxyprogesterone in some individuals with congenital adrenal hyperplasia. hmdb.ca
Studies have explored its association with obesity. A double-blind, placebo-controlled clinical trial in 1993 demonstrated that this compound could promote weight loss in humans, an effect similar to that of dehydroepiandrosterone (B1670201) (DHEA). wikipedia.org Another study highlighted its potential antiobesity effects in animals. researchgate.netnih.gov
In the context of alcoholic liver disease (ALD), this compound has been identified as a key metabolite. Its production is linked to the consumption of NAD+, and an imbalance in the NAD+/NADH ratio is a critical factor in the energy metabolism disorder induced by substantial alcohol metabolism. researchgate.net The generation of this compound in patients with ascites, a complication of ALD, further exacerbates the consumption of NAD+, potentially promoting the progression of the disease. researchgate.netfrontiersin.orgresearchgate.net A metabolomic analysis of ALD patients with ascites revealed that this compound was one of several metabolites involved in the dysregulation of steroid and hormone biosynthesis pathways. frontiersin.orgresearchgate.net
Interactive Table 1: this compound in Metabolic Alteration Studies
| Condition | Study Type | Key Findings |
|---|---|---|
| Hepatocellular Carcinoma | Metabolomic Analysis | Identified as a metabolite of altered androgen metabolism leading to impaired hormone responsiveness. hmdb.ca |
| Congenital Adrenal Hyperplasia | Metabolomic Analysis | Identified as a metabolite of 17alpha-hydroxyprogesterone. hmdb.ca |
| Obesity | Clinical Trial | Promoted weight loss in a 1993 double-blind, placebo-controlled study. wikipedia.orgnih.gov |
| Alcoholic Liver Disease with Ascites | Metabolomic Analysis | Production consumes NAD+, potentially promoting disease progression. researchgate.netfrontiersin.orgresearchgate.net |
| Ulcerative Colitis | Animal Model (Mice) | Increased levels observed in the model group, indicating a role in the steroid hormone synthesis pathway. mdpi.com |
| Type 2 Diabetes Mellitus | Human Study | Decreased levels observed after brisk walking intervention, suggesting a role in steroid hormone biosynthesis pathway alterations. researchgate.net |
Comparative Biochemical Studies Across Species and Tissues
Comparative biochemical studies of this compound have revealed interesting differences in its metabolism and potential physiological roles across various species and tissues.
In humans, this compound is a known metabolite of androgens and is found in urine. hmdb.ca Human axillary bacteria are also capable of producing small amounts of this compound from testosterone (B1683101). hmdb.ca In cattle, this compound is involved in the androstenedione (B190577) metabolism pathway. bovinedb.ca
Avian species, such as the European starling, present a fascinating model for this compound research. Studies have shown that developing bird embryos can metabolize maternally derived yolk testosterone into etiocholanolone (B196237), with this compound being an intermediate. nih.gov This metabolic capability suggests a potential for embryonic regulation of the local steroid environment. nih.gov Etiocholanolone, the metabolite of this compound, is a potent stimulator of erythropoiesis in birds. nih.gov
Tissue-specific metabolism is also a key area of investigation. The liver is a primary site of steroid metabolism, and studies in hepatocellular carcinoma have highlighted altered androgen metabolism leading to this compound production. hmdb.ca In vitro studies with rat hippocampal pyramidal neurons have demonstrated the neuroactive properties of this compound, indicating its activity within nervous tissue. caymanchem.com Furthermore, research on isolated human erythrocytes has shown that this compound can inhibit glucose exchange transport, pointing to its interaction with cell membranes in blood tissue. caymanchem.com
Interactive Table 2: Comparative Biochemistry of this compound
| Species/Tissue | Metabolic Pathway/Finding | Reference |
|---|---|---|
| Human (Urine) | Metabolite of androgen catabolism. | hmdb.ca |
| Human (Axillary Bacteria) | Production from testosterone. | hmdb.ca |
| Cattle | Involved in androstenedione metabolism. | bovinedb.ca |
| European Starling (Embryo) | Metabolite of yolk testosterone. | nih.gov |
| Rat (Hippocampal Neurons) | Inhibits glycine-induced chloride currents. | caymanchem.com |
| Human (Erythrocytes) | Inhibits glucose exchange transport. | caymanchem.com |
| Mandrill (Faecal Sample) | Considered as a potential but unlikely metabolite in faecal glucocorticoid metabolite assays. | oup.com |
Investigations into the Regulatory Mechanisms of this compound Production
The production of this compound is intricately regulated by specific enzymes primarily involved in the metabolism of androgens. The key enzymatic reactions governing its formation are the conversion of androstenedione to this compound and the subsequent conversion of this compound to etiocholanolone.
The primary enzyme responsible for the synthesis of this compound from androstenedione is 3-oxo-5-beta-steroid 4-dehydrogenase (AKR1D1). nih.gov This enzyme catalyzes the reduction of the double bond at the C4-C5 position of androstenedione in a stereospecific manner, leading to the formation of the 5-beta-reduced steroid, this compound. hmdb.canih.gov
Conversely, the metabolism of this compound to etiocholanolone is catalyzed by aldo-keto reductase family 1 member C4 (AKR1C4). nih.govhmdb.ca This enzyme facilitates the reduction of the 3-keto group of this compound to a 3-alpha-hydroxyl group, resulting in the formation of etiocholanolone. hmdb.ca
Interactive Table 3: Enzymes Regulating this compound Production
| Enzyme | Reaction | Substrate | Product | Reference |
|---|---|---|---|---|
| 3-oxo-5-beta-steroid 4-dehydrogenase (AKR1D1) | Reduction | Androstenedione | This compound | nih.gov |
| Aldo-keto reductase family 1 member C4 (AKR1C4) | Reduction | This compound | Etiocholanolone | nih.govhmdb.ca |
Theoretical and Computational Modeling of this compound Interactions
Theoretical and computational modeling approaches are increasingly being employed to understand the interactions of this compound at a molecular level. These methods provide valuable insights into its structure-activity relationships and its binding affinity for various biological targets.
Computational studies have been used to predict the interactions of this compound with specific receptors. For example, in the context of neurosteroids, modeling can help to elucidate how this compound and other related androstanes and androstenes selectively inhibit glycine (B1666218) receptors. caymanchem.com Such studies can reveal the key structural features of this compound that are responsible for its modulatory activity.
Metabolomic pathway analysis, often supported by computational tools, has been instrumental in identifying the role of this compound in various metabolic pathways. For instance, in studies of ulcerative colitis in mice, pathway analysis of metabolomic data highlighted the involvement of steroid hormone biosynthesis, where this compound was an upregulated metabolite. mdpi.com Similarly, in studies of type 2 diabetes, computational analysis of metabolomic data helped to identify the steroid hormone biosynthesis pathway as being significantly affected by exercise, with this compound being one of the altered metabolites. researchgate.net
These computational approaches, including pathway enrichment analysis and the development of statistical models like Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA), are crucial for interpreting the complex datasets generated in metabolomics studies and for pinpointing the significance of metabolites like this compound. frontiersin.orgresearchgate.netmdpi.comresearchgate.net
Potential as a Tool for Investigating Endogenous Modulators of Biochemical Pathways
This compound's ability to interact with specific biological targets makes it a valuable tool for investigating the roles of endogenous modulators in various biochemical pathways. Its selective actions can be harnessed to probe the functions of these pathways and to identify novel therapeutic targets.
One of the most notable applications of this compound as a research tool is in the field of neurosteroid research. It has been shown to be a selective modulator of the glycine receptor (GlyR). caymanchem.comresearchgate.net Specifically, this compound inhibits glycine-induced chloride currents in rat hippocampal pyramidal neurons. caymanchem.com This selective inhibition, without significant effects on GABA-A receptors at similar concentrations, allows researchers to use this compound to dissect the specific roles of glycinergic signaling in the central nervous system. researchgate.net
Furthermore, the inhibitory effect of this compound on glucose exchange transport in human erythrocytes provides a model system for studying the interaction of steroids with membrane transport proteins. caymanchem.com This can aid in understanding the mechanisms by which endogenous steroids modulate cellular nutrient uptake.
In the context of metabolic research, monitoring the levels of this compound can serve as an indicator of the activity of key steroidogenic enzymes, such as 3-oxo-5-beta-steroid 4-dehydrogenase and aldo-keto reductase family 1 member C4. nih.gov By observing changes in this compound concentrations under different physiological or pathological conditions, researchers can infer alterations in these enzymatic pathways.
The study of this compound metabolism in different species, such as the embryonic metabolism of yolk testosterone in birds, also provides a powerful tool for investigating the evolutionary and developmental aspects of steroid hormone action and regulation. nih.gov
Q & A
Q. How can meta-analyses resolve gaps in this compound’s clinical trial data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
